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Compound of Interest

Compound Name: 2-Amino-5-chloroisonicotinonitrile

Cat. No.: B1380441 Get Quote

An In-Depth Technical Guide to 2-Amino-5-chloroisonicotinonitrile for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: In the landscape of modern drug discovery and materials science, heterocyclic

compounds form the bedrock of innovation. Among these, pyridine derivatives are of

paramount importance due to their prevalence in a vast array of biologically active molecules.

This guide provides a comprehensive technical overview of 2-Amino-5-
chloroisonicotinonitrile (CAS No. 1393106-21-2), a key building block for chemical synthesis.

Designed for researchers, medicinal chemists, and drug development professionals, this

document moves beyond a simple cataloging of properties to offer an in-depth analysis of the

compound's structure, reactivity, and synthetic potential, grounded in established chemical

principles and data from closely related analogues.

Core Physicochemical and Structural Properties
2-Amino-5-chloroisonicotinonitrile is a substituted pyridine, a scaffold that imparts specific

electronic and steric properties crucial for its function as a chemical intermediate. The

arrangement of an amino group at the C2 position, a chloro group at C5, and a nitrile group at

C4 creates a unique reactivity profile.
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For clarity and accurate sourcing, the fundamental identifiers of this compound are summarized

below.

Property Value Reference

CAS Number 1393106-21-2 [1][2][3]

IUPAC Name
2-amino-5-chloropyridine-4-

carbonitrile
[3]

Molecular Formula C₆H₄ClN₃ [2][3]

Molecular Weight 153.57 g/mol [1][2]

Canonical SMILES C1=C(C(=CN=C1N)Cl)C#N [1]

InChI Key
SUEHUBXXIPWXHI-

UHFFFAOYSA-N
[3]

Physical Properties (Predicted)
Disclaimer: Experimental data for the melting point and solubility of 2-Amino-5-
chloroisonicotinonitrile are not widely available in peer-reviewed literature. The data for the

closely related isomer, 2-Amino-5-chlorobenzonitrile, are provided for context, but significant

differences are expected due to the presence of the pyridine ring nitrogen.
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Property
Predicted Value / Analogue
Data

Remarks

Appearance
Expected to be a white to off-

white solid.

Based on typical appearance

of similar aromatic amines.

Melting Point No data available.

For context, the isomer 2-

Amino-5-chlorobenzonitrile

melts at 96-99 °C.[4][5]

Boiling Point No data available.

High boiling point expected

due to polarity and potential for

hydrogen bonding.

Solubility

Expected to have low solubility

in water, but soluble in polar

organic solvents like DMSO,

DMF, and alcohols.

The pyridine nitrogen and

amino group can act as

hydrogen bond

acceptors/donors, but the

overall aromatic structure limits

aqueous solubility.

Spectroscopic Characterization (Predicted)
Scientific Integrity Note: No experimentally-derived spectra for 2-Amino-5-
chloroisonicotinonitrile are present in the surveyed public-domain literature. The following

analyses are predictive, based on established principles of spectroscopy and data from

analogous structures such as 2-amino-5-chloropyridine and other substituted nicotinonitriles.

These predictions are intended to guide researchers in characterization efforts.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic

region and a broad signal for the amino protons.
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Predicted Shift (δ,
ppm)

Multiplicity Assignment Rationale

~8.1 - 8.3 Singlet (s) H6

The proton at C6 is

adjacent to the

electron-withdrawing

ring nitrogen, causing

a significant downfield

shift.

~6.6 - 6.8 Singlet (s) H3

The proton at C3 is

ortho to the strongly

electron-donating

amino group, resulting

in a substantial upfield

shift.

~5.0 - 6.0 Broad Singlet (br s) -NH₂

The amino protons

are exchangeable,

typically appearing as

a broad signal. The

chemical shift can

vary with solvent and

concentration.

¹³C NMR Spectroscopy
Six distinct signals are predicted in the ¹³C NMR spectrum, corresponding to the six carbon

atoms of the pyridine ring.

| Predicted Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~160 - 162 | C2 | The

carbon bearing the amino group is significantly shielded and shifted upfield. | | ~150 - 152 | C6 |

The C6 carbon, adjacent to the nitrogen, will be deshielded and appear downfield. | | ~138 -

140 | C5 | The carbon attached to the chlorine atom. | | ~116 - 118 | C4 | The carbon bearing

the nitrile group. | | ~115 - 117 | -C≡N | The nitrile carbon itself. | | ~108 - 110 | C3 | The C3

carbon, ortho to the amino group, is expected to be the most upfield of the ring carbons. |

Infrared (IR) Spectroscopy
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The IR spectrum provides key information about the functional groups present in the molecule.

Frequency Range (cm⁻¹) Assignment Rationale

3450 - 3300 N-H stretching

Asymmetric and symmetric

stretches of the primary amine

group (-NH₂).[6]

2230 - 2210 C≡N stretching

A sharp, strong absorption

characteristic of a nitrile group.

[6]

1650 - 1600 N-H bending (scissoring)
The deformation vibration of

the primary amine.[6]

1580 - 1450 C=C and C=N stretching Aromatic ring vibrations.

850 - 750 C-Cl stretching
Absorption corresponding to

the carbon-chlorine bond.

Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a clear

molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

m/z Value Assignment Rationale

153 [M]⁺

Molecular ion peak

corresponding to the ³⁵Cl

isotope.

155 [M+2]⁺

Isotopic peak for the ³⁷Cl

isotope. The relative intensity

will be approximately one-third

of the [M]⁺ peak.

126 [M - HCN]⁺

A common fragmentation

pathway for nitriles is the loss

of hydrogen cyanide.

118 [M - Cl]⁺ Loss of the chlorine atom.
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Synthesis and Purification Protocol (Proposed)
A robust synthesis of 2-Amino-5-chloroisonicotinonitrile can be logically designed via a

selective nucleophilic aromatic substitution (SₙAr) reaction. The proposed pathway leverages

the differential reactivity of the chlorine atoms in a readily accessible starting material.

Proposed Synthetic Pathway
The most viable route starts from 2,5-dichloroisonicotinonitrile. The chlorine atom at the C2

position is significantly more activated towards nucleophilic attack than the chlorine at C5. This

is due to the strong electron-withdrawing effects of both the ring nitrogen and the para-

disposed nitrile group, which stabilize the negative charge in the Meisenheimer complex

intermediate.

2,5-Dichloroisonicotinonitrile Aqueous Ammonia (NH₃)
Ethanol/Pressure Vessel 2-Amino-5-chloroisonicotinonitrile

SₙAr Reaction
(Selective Ammonolysis)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Amino-5-chloroisonicotinonitrile.

Step-by-Step Experimental Protocol
Materials:

2,5-dichloroisonicotinonitrile (1.0 eq)

Aqueous ammonia (28-30% solution, 10-15 eq)

Ethanol

Pressure-rated reaction vessel with magnetic stirring

Procedure:

Vessel Charging: In a sealable pressure vessel, dissolve 2,5-dichloroisonicotinonitrile (1.0

eq) in a minimal amount of ethanol.
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Reagent Addition: Cool the solution in an ice bath and carefully add the aqueous ammonia

solution (10-15 eq).

Reaction: Seal the vessel securely. Place it in a heated oil bath or heating mantle and stir the

mixture at 80-100 °C for 12-24 hours. Causality Note: The use of a sealed vessel and

elevated temperature is necessary to build sufficient pressure to drive the reaction with the

volatile ammonia nucleophile.

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure.

Transfer the reaction mixture to a round-bottom flask.

Isolation: Remove the ethanol and excess ammonia under reduced pressure. The resulting

slurry or solid will contain the product and ammonium chloride. Add water to the residue and

stir. The product, being sparingly soluble in water, should precipitate.

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water

to remove residual ammonium salts. The product can be further purified by recrystallization

from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on

silica gel (e.g., using a hexane/ethyl acetate gradient).

Chemical Reactivity and Synthetic Utility
The molecule possesses three key functional groups that dictate its reactivity: the nucleophilic

amino group, the electrophilic nitrile group, and the chloro-substituted pyridine ring.

Reactivity Profile
Amino Group (C2): This group is a potent nucleophile and can readily undergo acylation,

alkylation, and diazotization reactions. It also acts as a directing group, influencing further

electrophilic substitution on the ring, though such reactions are often difficult on electron-

deficient pyridine rings.

Nitrile Group (C4): The cyano group is an attractive site for nucleophilic attack, especially

after activation. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic

conditions. It can also react with organometallic reagents or be reduced to an aminomethyl

group. Its strong electron-withdrawing nature is key to the reactivity of the entire scaffold.
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Chloro Group (C5): The chlorine atom can be displaced via nucleophilic aromatic substitution

or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig),

allowing for the introduction of a wide variety of substituents at this position.

Reactions at Amino Group Reactions at Chloro Group Reactions at Nitrile Group

2-Amino-5-chloro-
isonicotinonitrile

N-Acylation
(e.g., Ac₂O, RCOCl)

N-Alkylation
(e.g., R-X, base)

Suzuki Coupling
(Ar-B(OH)₂, Pd cat.)

Buchwald-Hartwig
(R-NH₂, Pd cat.)

Hydrolysis
(H⁺ or OH⁻)

Reduction
(e.g., LiAlH₄, H₂/cat.)

Click to download full resolution via product page

Caption: Key reactivity pathways for 2-Amino-5-chloroisonicotinonitrile.

Application in Medicinal Chemistry
This compound is a valuable intermediate for constructing more complex molecules,

particularly those targeted for pharmaceutical applications. The 2-aminopyridine moiety is a

well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved

drugs.[7] The presence of three distinct functional handles allows for sequential and

regioselective modifications, making it an ideal scaffold for building libraries of compounds for

high-throughput screening. For instance, the amino group can be used as an anchor point to

build a side chain, while the chloro position can be modified via cross-coupling to explore

structure-activity relationships (SAR) in a different region of chemical space.

Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety.

GHS Hazard Classification
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Hazard Class Statement
Precautionary
Codes

Reference

Acute Toxicity, Oral
H302: Harmful if

swallowed

P264, P270,

P301+P312, P501
[2][3]

Skin Irritation
H315: Causes skin

irritation

P264, P280,

P302+P352,

P332+P313

[2][3]

Eye Irritation
H319: Causes serious

eye irritation

P264, P280,

P305+P351+P338,

P337+P313

[2][3]

STOT - Single

Exposure

H335: May cause

respiratory irritation

P261, P271,

P304+P340, P312
[2][3]

Handling and Storage Protocol
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles when handling the compound.

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound

should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent potential

degradation.[1]

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid

material and place it in a sealed container for disposal. Clean the area with an appropriate

solvent.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations

for chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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